molecular formula C15H23N3O3 B14029716 tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate

tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate

Cat. No.: B14029716
M. Wt: 293.36 g/mol
InChI Key: JAQWDXBGYMAQBI-UHFFFAOYSA-N
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Description

tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of piperidine derivatives with pyrazole intermediates under controlled conditions. The reaction typically requires the use of tert-butyl chloroformate as a protecting group and various catalysts to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to drive the reactions to completion .

Scientific Research Applications

tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate can be compared with other similar compounds, such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share similar structural features, such as the presence of a piperidine or piperazine ring and tert-butyl protecting groups. tert-Butyl 2’-oxo-1’,2’,5’,6’-tetrahydrospiro[piperidine-4,4’-pyrrolo[1,2-b]pyrazole]-1-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 2-oxospiro[5,6-dihydro-1H-pyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C15H23N3O3/c1-14(2,3)21-13(20)17-7-4-15(5-8-17)6-9-18-11(15)10-12(19)16-18/h10H,4-9H2,1-3H3,(H,16,19)

InChI Key

JAQWDXBGYMAQBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCN3C2=CC(=O)N3

Origin of Product

United States

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